molecular formula C14H17N3O4 B6977417 methyl 3-[2-[(4-methyl-1H-pyrrole-3-carbonyl)amino]propan-2-yl]-1,2-oxazole-4-carboxylate

methyl 3-[2-[(4-methyl-1H-pyrrole-3-carbonyl)amino]propan-2-yl]-1,2-oxazole-4-carboxylate

Cat. No.: B6977417
M. Wt: 291.30 g/mol
InChI Key: RMFFWWVZTHTPGL-UHFFFAOYSA-N
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Description

Methyl 3-[2-[(4-methyl-1H-pyrrole-3-carbonyl)amino]propan-2-yl]-1,2-oxazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, an oxazole ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-[(4-methyl-1H-pyrrole-3-carbonyl)amino]propan-2-yl]-1,2-oxazole-4-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-hydroxy ketones with amides or nitriles under acidic conditions.

    Coupling of the Rings: The pyrrole and oxazole rings are then coupled through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-[(4-methyl-1H-pyrrole-3-carbonyl)amino]propan-2-yl]-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-diones.

    Reduction: The oxazole ring can be reduced to form oxazolidines.

    Substitution: The ester group can undergo nucleophilic substitution to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include alcohols, amines, and thiols.

Major Products

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Oxazolidines.

    Substitution: Various esters and amides.

Scientific Research Applications

Methyl 3-[2-[(4-methyl-1H-pyrrole-3-carbonyl)amino]propan-2-yl]-1,2-oxazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of methyl 3-[2-[(4-methyl-1H-pyrrole-3-carbonyl)amino]propan-2-yl]-1,2-oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrrole and oxazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[2-[(4-methyl-1H-pyrrole-3-carbonyl)amino]propan-2-yl]-1,2-thiazole-4-carboxylate: Similar structure but with a thiazole ring instead of an oxazole ring.

    Ethyl 3-[2-[(4-methyl-1H-pyrrole-3-carbonyl)amino]propan-2-yl]-1,2-oxazole-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 3-[2-[(4-methyl-1H-pyrrole-3-carbonyl)amino]propan-2-yl]-1,2-oxazole-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both pyrrole and oxazole rings allows for diverse interactions with biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

methyl 3-[2-[(4-methyl-1H-pyrrole-3-carbonyl)amino]propan-2-yl]-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-8-5-15-6-9(8)12(18)16-14(2,3)11-10(7-21-17-11)13(19)20-4/h5-7,15H,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFFWWVZTHTPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC=C1C(=O)NC(C)(C)C2=NOC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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